molecular formula C17H17FN4O3S B14938710 N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B14938710
M. Wt: 376.4 g/mol
InChI Key: QFPGRPOREPDZBS-UHFFFAOYSA-N
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Description

N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyrrolidinone ring, a thiadiazole ring, and a tetrahydrofuran carboxamide moiety

Properties

Molecular Formula

C17H17FN4O3S

Molecular Weight

376.4 g/mol

IUPAC Name

N-[5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C17H17FN4O3S/c18-11-3-5-12(6-4-11)22-9-10(8-14(22)23)16-20-21-17(26-16)19-15(24)13-2-1-7-25-13/h3-6,10,13H,1-2,7-9H2,(H,19,21,24)

InChI Key

QFPGRPOREPDZBS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(=O)NC2=NN=C(S2)C3CC(=O)N(C3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrrolidinone ring, the thiadiazole ring, and the final coupling to form the tetrahydrofuran carboxamide moiety. Common reagents used in these steps include hydrazine derivatives, fluorobenzene, and various coupling agents. Reaction conditions often involve the use of organic solvents such as dichloromethane and dimethylformamide, with temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups .

Scientific Research Applications

N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl derivatives, pyrrolidinone-containing molecules, and thiadiazole-based compounds. Examples include:

Uniqueness

What sets N-{5-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the thiadiazole ring contributes to its biological activity. This makes it a valuable compound for research and potential therapeutic applications .

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